N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide
Description
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a naphthalene backbone substituted with an acetyl group at the 6-position and a 4-nitrobenzenesulfonamide moiety at the 2-position. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The acetyl group on the naphthalene ring may enhance solubility or modulate electronic interactions, while the 4-nitrobenzenesulfonamide group is a strong electron-withdrawing motif that can influence reactivity and binding affinity.
Properties
IUPAC Name |
N-(6-acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-12(21)13-2-3-15-11-16(5-4-14(15)10-13)19-26(24,25)18-8-6-17(7-9-18)20(22)23/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBXXRVQQKFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acetylation with Amine Protection
The most widely reported method involves protecting the amine group of 2-aminonaphthalene prior to acetylation. Protection as an acetanilide (via reaction with acetic anhydride) prevents undesired side reactions during Friedel-Crafts acylation. A representative procedure includes:
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Protection : 2-Aminonaphthalene (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in pyridine at 0–5°C for 2 h, yielding N-(naphthalen-2-yl)acetamide.
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Acetylation : The protected intermediate undergoes Friedel-Crafts acylation with acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. This selectively installs the acetyl group at position 6 due to the directing effects of the acetanilide group.
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Deprotection : Hydrolysis with HCl (6 M) under reflux for 4 h regenerates the free amine, yielding 6-acetylnaphthalen-2-amine.
Table 1: Optimization of Friedel-Crafts Acetylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 → 25 | 71 | |
| FeCl₃ | 1,2-DCE | 80 | 58 | |
| [Ru]²⁺ | Toluene | 100 | 30 |
Yields correlate strongly with catalyst choice, with AlCl₃ providing superior efficiency. Side products, such as 1-acetyl regioisomers, are minimized through low-temperature conditions.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
Sodium Acetate-Mediated Coupling
The final step involves reacting 6-acetylnaphthalen-2-amine with 4-nitrobenzenesulfonyl chloride under basic conditions. A protocol adapted from chromene sulfonamide syntheses proceeds as follows:
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Reaction Setup : 6-Acetylnaphthalen-2-amine (1.0 equiv) and 4-nitrobenzenesulfonyl chloride (1.2 equiv) are dissolved in anhydrous THF.
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Base Addition : Sodium acetate (2.0 equiv) is added to scavenge HCl, preventing protonation of the amine.
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Reflux Conditions : The mixture is heated at 60°C for 12 h, with progress monitored by TLC (hexane:EtOAc, 3:1).
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc gradient).
Table 2: Sulfonylation Efficiency Under Varied Bases
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sodium acetate | THF | 12 | 85 | 98.5 |
| Pyridine | DCM | 8 | 78 | 97.2 |
| Et₃N | MeCN | 6 | 82 | 96.8 |
Sodium acetate achieves optimal yields while minimizing sulfonate ester byproducts.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₁₄N₂O₅S: 378.0624 [M+H]⁺. Observed: 378.0621.
Discussion of Challenges and Alternatives
Regioselectivity in Acetylation
Unprotected 2-aminonaphthalene leads to poor regioselectivity, with acetylation occurring predominantly at position 1 (α-position) due to the amine’s electron-donating effects. Protection as an acetanilide shifts selectivity to position 6 (β-position) by converting the -NH₂ into a weaker electron-donating -NHAc group.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(6-Acetylnaphthalen-2-yl)-4-aminobenzenesulfonamide.
Reduction: Formation of N-(6-Hydroxyethylnaphthalen-2-yl)-4-nitrobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide and related sulfonamides:
Structural and Functional Insights:
Aromatic Backbone Diversity: The naphthalene-based compounds (e.g., ) exhibit extended π-conjugation, which may enhance binding to aromatic protein pockets or metal catalysts. The acetyl group in the target compound could further fine-tune steric and electronic properties compared to simpler naphthalene derivatives.
Substituent Effects :
- Nitro Group : The 4-nitrobenzenesulfonamide group is a common motif in sulfonamides for its electron-withdrawing nature, enhancing electrophilicity and reactivity in nucleophilic acylations .
- Chloro and Methoxy Groups : Chloro substituents (e.g., in ) increase lipophilicity, while methoxy groups (e.g., ) may improve solubility or hydrogen-bonding interactions.
Synthetic Utility: Compounds like N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide are pivotal in enantioselective catalysis, leveraging the sulfonamide’s ability to stabilize transition states .
Spectroscopic Characterization: HRMS and NMR data for analogs (e.g., ) suggest that the target compound would exhibit diagnostic peaks for the acetyl (δ ~2.6 ppm in $ ^1H $ NMR) and nitro groups (stretching vibrations at ~1520 cm$ ^{-1} $ in IR).
Q & A
Basic: What synthetic strategies are employed to prepare N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide?
Answer:
The synthesis typically involves sulfonylation of a naphthylamine derivative with 4-nitrobenzenesulfonyl chloride. A general protocol includes:
Sulfonylation Reaction : React 6-acetylnaphthalen-2-amine with 4-nitrobenzenesulfonyl chloride in a polar solvent (e.g., dichloromethane or THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
Purification : Precipitate the product using ice-cold water or dilute HCl to remove excess reagents, followed by recrystallization from ethanol or ethanol/water mixtures to obtain pure crystals .
Characterization : Confirm purity via melting point analysis, IR (to detect S=O stretching at ~1350 cm⁻¹ and N–H bending at ~3300 cm⁻¹), and (aromatic protons and acetyl group resonance) .
Advanced: How do steric and electronic effects of the acetyl group impact the molecular conformation and crystallographic packing?
Answer:
The acetyl group at the 6-position of naphthalene introduces steric hindrance and electronic effects that influence:
- Torsional Angles : The acetyl group may increase gauche torsions in the C–SO–NH–C segment, similar to the twisted S–N bonds observed in N-(3-chlorophenyl)-4-nitrobenzenesulfonamide (torsional angles: -58.67° to 61.49°) .
- Dihedral Angles : The acetyl substituent likely reduces planarity between the naphthalene and sulfonamide rings, analogous to dihedral angles of 44.50°–46.90° in related compounds .
- Hydrogen Bonding : N–H···O interactions form zigzag chains or sheets, which are critical for stabilizing the crystal lattice. The acetyl group may disrupt or redirect these interactions, affecting packing density .
Basic: What spectroscopic and analytical methods validate the structure of this compound?
Answer:
- and NMR : Identify aromatic protons (δ 7.0–8.5 ppm), acetyl methyl (δ ~2.3 ppm), and sulfonamide NH (δ ~10 ppm). NMR confirms carbonyl (δ ~170 ppm) and nitro group carbons .
- IR Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (~1350/1150 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- X-ray Diffraction : Resolve molecular geometry, torsional angles, and hydrogen-bonding networks. Refinement using SHELXL97 or similar software ensures accuracy .
Advanced: How can computational modeling complement experimental data in predicting reactivity or supramolecular assembly?
Answer:
- Density Functional Theory (DFT) : Calculate optimized geometries, electrostatic potentials, and frontier molecular orbitals to predict regioselectivity in reactions (e.g., electrophilic substitution on the naphthalene ring).
- Molecular Dynamics (MD) : Simulate crystal packing to assess the role of non-covalent interactions (e.g., π-π stacking, hydrogen bonds) in stabilizing polymorphs .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is explored for biochemical applications .
Methodological: How to address challenges in refining crystallographic data for sulfonamide derivatives?
Answer:
- Data Collection : Use high-resolution detectors (e.g., CCD) and monochromatic radiation to minimize noise. Omit poorly aligned reflections (e.g., (-1 0 3) in ) .
- Refinement in SHELXL : Apply restraints for disordered atoms (e.g., NH protons) and anisotropic displacement parameters. Validate using R-factors (target R1 < 0.05) and residual electron density maps .
- Validation Tools : Use PLATON or CCDC Mercury to check for geometric outliers, missed symmetry, or hydrogen-bonding errors .
Advanced: What strategies resolve contradictions in reaction yields or by-product formation during synthesis?
Answer:
- Reaction Optimization : Vary temperature (e.g., reflux vs. RT), stoichiometry, or solvent polarity. For example, phosphoryl chloride in reflux conditions improved yields in .
- By-product Analysis : Use LC-MS or TLC to identify intermediates. For example, unreacted sulfonyl chloride or hydrolyzed products may require acid washing .
- Mechanistic Studies : Probe reaction pathways using isotopic labeling or in situ IR to detect transient species .
Basic: What safety precautions are critical when handling nitro-substituted sulfonamides?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (P260 precaution) .
- Storage : Keep in airtight containers away from heat/light to prevent decomposition .
Advanced: How do substituents on the naphthalene ring modulate the compound’s electronic properties?
Answer:
- Electron-Withdrawing Effects : The nitro group decreases electron density on the sulfonamide, enhancing electrophilicity. The acetyl group further polarizes the naphthalene ring, altering redox potentials.
- Spectroscopic Shifts : Compare UV-Vis spectra with analogs to quantify conjugation effects. For example, nitro groups typically induce bathochromic shifts in λ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
